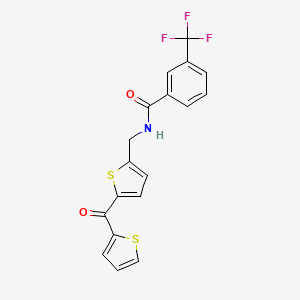
C16H27N3O6S2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a compound typically includes its IUPAC name, common names, and structural formula. This information can often be found in chemical databases .
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to synthesize the compound. This can include retrosynthetic analysis, which involves planning the chemical synthesis of the compound starting from readily available precursors .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within the molecule and can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and computational methods .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. This can include its reactivity with other compounds, its stability, and the conditions under which it reacts .Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, and reactivity. These properties can often be found in chemical databases or determined experimentally .Aplicaciones Científicas De Investigación
Catalysis and Chemical Transformations
Recent research has highlighted the applications of C16H27N3O6S2 in various fields, primarily focusing on catalysis and chemical transformations. Here's an overview:
Zeolites in C1 Chemistry : Zeolites, efficient solid catalysts in the chemical industry, have seen booming applications in C1 chemistry, which involves the transformation of C1 molecules like CO, CO2, CH4, etc. The integration of zeolites with metallic catalytic species promotes the production of hydrocarbons and oxygenates from these C1 molecules (Zhang, Yu, & Corma, 2020).
Catalysis of C1 Molecules : C1 catalysis, significant for converting simple carbon-containing compounds to valuable chemicals, has seen remarkable progress in recent years. This includes insights into reaction mechanisms, identification of active-site structures, and development of highly efficient catalysts and processes (Bao, Yang, Yoneyama, & Tsubaki, 2019).
Conversion of C1 Chemistry with MOFs : Metal-organic frameworks (MOFs) have emerged as promising heterogeneous catalysts or supports for transforming C1 molecules (CO, CO2, CH4) into high value-added chemicals. They address challenges in the activation and transformation of these relatively inert molecules (Cui, Zhang, Hu, & Bu, 2019).
Non-Thermal Plasma (NTP) Catalysis : NTP-catalysis offers advantages like mild reaction conditions and energy efficiency for the catalytic transformation of C1 molecules. This technique is gaining attention for its application in reactions like CO2 hydrogenation and reforming of CH4 and CH3OH (Chen, Mu, Xu, Xu, Hardacre, & Fan, 2020).
Photocatalytic and Electrocatalytic Transformations : Recent advances in photocatalytic and electrocatalytic conversions of C1 molecules into multi-carbon compounds under environmentally benign conditions are notable. These transformations are key for industries like chemical or energy (Xie, Ma, Wu, Zhang, Zhang, Wang, & Wang, 2020).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
N,N-diethyl-3-[[4-methoxy-3-[methyl(methylsulfonyl)amino]phenyl]sulfonylamino]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O6S2/c1-6-19(7-2)16(20)10-11-17-27(23,24)13-8-9-15(25-4)14(12-13)18(3)26(5,21)22/h8-9,12,17H,6-7,10-11H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWOHDMBLDZRSDT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CCNS(=O)(=O)C1=CC(=C(C=C1)OC)N(C)S(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-[7-(2-amino-2-oxoethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate](/img/structure/B2397634.png)
![2-cyclopentyl-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)acetamide](/img/structure/B2397636.png)
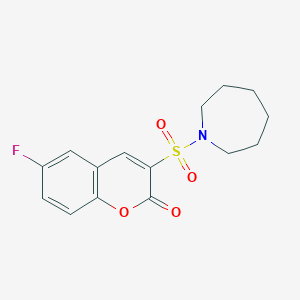

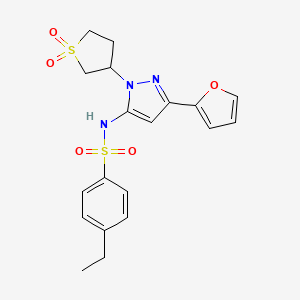
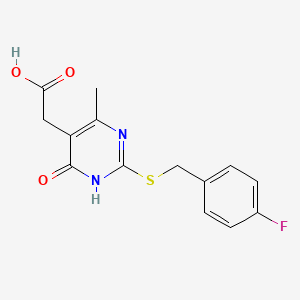
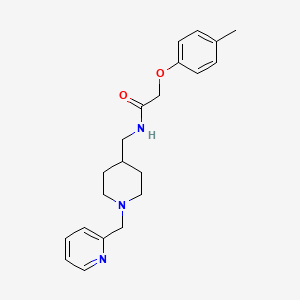
![N-cyclopropyl-1-(3-{[(2,4-dimethylphenyl)sulfonyl]amino}benzoyl)piperidine-4-carboxamide](/img/structure/B2397646.png)
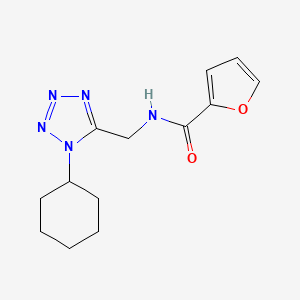
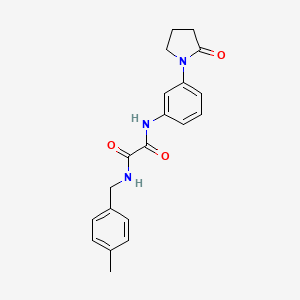
![8-benzyl-3-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2397649.png)

